2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4OS/c17-14-12(18-13-8-4-5-9-21(13)14)10-23-16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAESFCBJNHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(N4C=CC=CC4=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation of 2-aminopyridine with α-bromoketones or α-halocarbonyl compounds. For example, reaction of 2-aminopyridine with 2-bromoacetophenone in ethanol under reflux yields 2-phenylimidazo[1,2-a]pyridine. To introduce the methyl group at position 2, 2-bromo-1-(pyridin-2-yl)propan-1-one serves as the electrophilic partner, forming 2-methylimidazo[1,2-a]pyridine after cyclization.
Bromination at Position 3
Bromination of the 2-methylimidazo[1,2-a]pyridine is achieved using $$ \text{N}- $$bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, selectively introducing bromine at the electron-rich position 3. This step affords 3-bromo-2-methylimidazo[1,2-a]pyridine in 75–85% yield.
Functionalization of the Methyl Group
The methyl group at position 2 is oxidized to a hydroxymethyl intermediate using selenium dioxide ($$ \text{SeO}2 $$) in dioxane under reflux, yielding 3-bromoimidazo[1,2-a]pyridine-2-methanol . Subsequent treatment with phosphorus tribromide ($$ \text{PBr}3 $$) in dichloromethane converts the alcohol to 3-bromo-2-(bromomethyl)imidazo[1,2-a]pyridine . Reaction with thiourea in ethanol then replaces the bromide with a thiol group, producing 3-bromoimidazo[1,2-a]pyridine-2-methanethiol .
Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
Cyclocondensation of Phenylacetic Acid Hydrazide
The 1,3,4-oxadiazole ring is constructed via cyclization of a diacylhydrazide. Phenylacetic acid is first converted to its hydrazide derivative by reaction with hydrazine hydrate in ethanol. Treatment with carbon disulfide ($$ \text{CS}_2 $$) in the presence of potassium hydroxide ($$ \text{KOH} $$) under reflux yields 5-phenyl-1,3,4-oxadiazole-2-thiol through intramolecular cyclization.
Sulfenylation Coupling: Assembly of the Target Molecule
Iodine–Iron(III) Chloride Catalyzed Coupling
The final step involves coupling 3-bromoimidazo[1,2-a]pyridine-2-methanethiol with 5-phenyl-1,3,4-oxadiazole-2-thiol using an $$ \text{I}2-\text{FeCl}3 $$ catalytic system. In a representative procedure, equimolar quantities of both thiols are reacted in acetonitrile at 60°C under an oxygen atmosphere. The iodine catalyst (10 mol%) and $$ \text{FeCl}_3 $$ (15 mol%) facilitate oxidative C–S bond formation, yielding the target compound in 68–72% isolated yield.
Alternative Nucleophilic Substitution
An alternative pathway employs 3-bromo-2-(bromomethyl)imidazo[1,2-a]pyridine and 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of triethylamine ($$ \text{Et}3\text{N} $$) in tetrahydrofuran (THF). The reaction proceeds via an $$ \text{S}\text{N}2 $$ mechanism, with the thiolate ion displacing bromide to form the sulfanyl linkage. This method achieves comparable yields (70–75%) but requires stringent anhydrous conditions.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved solubility of the ionic intermediates. The $$ \text{I}2-\text{FeCl}3 $$ system outperforms other oxidants (e.g., $$ \text{H}2\text{O}2 $$, $$ \text{K}2\text{S}2\text{O}_8 $$) by minimizing side reactions such as over-oxidation to sulfones.
Regioselectivity and Byproduct Formation
The iodine-mediated pathway ensures regioselective coupling at the methylsulfanyl position, avoiding competing reactions at the imidazo[1,2-a]pyridine’s C-3 bromine. Byproducts such as disulfides are suppressed by maintaining a slight excess of the oxadiazole thiol.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ 3 $$) : δ 8.62 (d, $$ J = 6.8 $$ Hz, 1H, pyridine-H), 7.85–7.45 (m, 6H, aromatic-H), 4.72 (s, 2H, $$ \text{CH}2\text{S} $$), 2.51 (s, 3H, $$ \text{CH}_3 $$).
- LC-MS (ESI+) : $$ m/z $$ 433.2 [M+H]$$ ^+ $$, confirming the molecular formula $$ \text{C}{17}\text{H}{12}\text{BrN}_3\text{OS} $$.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| $$ \text{I}2-\text{FeCl}3 $$ Catalysis | 68–72 | $$ \text{CH}_3\text{CN} $$, 60°C, O$$ _2 $$ | Mild, atom-economic | Sensitivity to moisture |
| Nucleophilic Substitution | 70–75 | THF, $$ \text{Et}_3\text{N} $$, rt | Rapid, no oxidant required | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that compounds with oxadiazole moieties exhibit significant antibacterial properties. For instance, derivatives similar to 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that oxadiazole derivatives can act as inhibitors of specific cancer cell proliferation pathways. The interaction of these compounds with cellular targets may lead to apoptosis in cancer cells .
Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can yield new derivatives with enhanced biological activities .
Materials Science
Due to its distinctive electronic properties, this compound is explored for potential applications in developing new materials. These materials may exhibit unique optical or electronic characteristics suitable for use in sensors or organic light-emitting diodes (OLEDs) .
Similar Compounds
| Compound Name | Structure Features |
|---|---|
| 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride | Contains imidazo[1,2-a]pyridine but lacks the oxadiazole ring |
| 6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride | Similar heterocyclic structure but different substituents |
Uniqueness of this compound
This compound's combination of an imidazo[1,2-a]pyridine moiety with an oxadiazole ring and a sulfanyl bridge distinguishes it from other derivatives. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds .
Mechanism of Action
The mechanism of action of 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the compound .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique structure combines three key elements:
- 1,3,4-Oxadiazole core : Imparts rigidity and electron-withdrawing properties.
- 3-Bromoimidazo[1,2-a]pyridine-sulfanyl group : Introduces steric bulk, halogen-mediated interactions, and possible bioactivity.
Table 1: Comparison of Structural Features
Pharmacological and Physicochemical Properties
While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:
- 1,3,4-Oxadiazoles: Known for antimicrobial, antitumor, and anti-inflammatory activities. The bromoimidazo[1,2-a]pyridine group may enhance DNA intercalation or kinase inhibition.
- 1,2,4-Oxadiazoles (e.g., Compound 60) : Exhibit potent bioactivity in kinase inhibition models, with methyl substituents improving metabolic stability .
Table 2: Hypothetical Property Comparison
Biological Activity
The compound 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic organic molecule that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its synthesis, and relevant case studies.
Structural Characteristics
This compound features a complex structure that combines an imidazo[1,2-a]pyridine moiety with an oxadiazole ring and a sulfanyl bridge. The presence of bromine enhances its electrophilic properties, which may contribute to its biological activity. The molecular formula is , and the molecular weight is approximately 373.27 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with oxadiazole structures have shown significant antimicrobial properties against various pathogens, including resistant strains of Mycobacterium tuberculosis (Mtb) .
- Anticancer Properties : Several studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and U-937 .
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. Molecular docking studies suggest strong interactions between the compound and target proteins, which could inhibit their activity .
- Induction of Apoptosis : In vitro studies have indicated that some derivatives induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation .
- Bioavailability and Metabolic Stability : Research has shown that certain derivatives possess excellent metabolic stability and bioavailability, which are crucial for their therapeutic effectiveness .
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives related to the compound :
Study 1: Antimicrobial Activity
A study focused on a derivative similar to this compound reported effective inhibition against wild-type Mycobacterium tuberculosis strains with an IC50 value indicating significant potency against resistant strains .
Study 2: Anticancer Efficacy
Another investigation evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results showed that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Contains imidazole ring | Antimicrobial and anticancer |
| Benzothiazole | Contains thiazole ring | Antimicrobial and anticancer |
| 5-Methylbenzodiazole | Methylated benzodiazole | Neuroprotective effects |
The unique combination of functional groups in this compound suggests potential synergistic effects that enhance its biological activity compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole, and how are intermediates stabilized?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions.
Imidazo[1,2-a]pyridine core : Prepared via cyclization of 2-aminopyridine derivatives with α-bromoketones under basic conditions .
Oxadiazole formation : The 1,3,4-oxadiazole ring is synthesized from acylhydrazides using dehydrating agents like POCl₃ or PCl₅ .
Sulfanyl linkage : The thioether bridge is formed via nucleophilic substitution between a bromomethyl intermediate and a thiol-bearing oxadiazole .
- Key Considerations : Stabilize intermediates by controlling pH and temperature; use inert atmospheres to prevent oxidation of sulfanyl groups.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and connectivity. The sulfanyl proton (S–CH₂) appears as a singlet near δ 4.2–4.5 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) resolve crystal structures, with emphasis on resolving disorder in bromine-heavy substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl coupling step, and what are common side reactions?
- Methodological Answer :
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiol groups.
- Employ catalysts like LiH or K₂CO₃ to accelerate substitution .
- Side Reactions :
- Oxidation : Thioethers may oxidize to sulfoxides/sulfones under aerobic conditions. Mitigate using N₂ atmosphere.
- Halogen scrambling : Bromine substituents may migrate under prolonged heating; monitor via TLC .
Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinities?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps and charge distribution, critical for understanding redox behavior .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., enzymes). Focus on the oxadiazole and imidazo[1,2-a]pyridine moieties as pharmacophores .
- Example Data :
| Property | Value (DFT) | Relevance |
|---|---|---|
| HOMO-LUMO Gap (eV) | 3.2–3.8 | Reactivity with biomolecules |
| LogP | 2.5–3.1 | Membrane permeability |
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemical integrity (via CD spectroscopy) .
- Example Comparison :
| Study | IC₅₀ (μM) | Cell Line | Key Finding |
|---|---|---|---|
| A | 12.3 | MCF-7 | Moderate anticancer activity |
| B | 45.6 | HEK293 | Low toxicity |
- Resolution : Differences may arise from assay conditions or impurity profiles; cross-validate with orthogonal assays (e.g., apoptosis markers).
Experimental Design & Data Analysis
Q. What strategies are recommended for designing a structure-activity relationship (SAR) study on this compound?
- Methodological Answer :
- Core Modifications :
- Vary substituents on the imidazo[1,2-a]pyridine (e.g., replace Br with Cl or CF₃) .
- Modify the oxadiazole ring (e.g., substitute phenyl with thiophene) .
- Biological Endpoints : Test against panels of enzymes (e.g., kinases) and cancer cell lines.
- Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity .
Q. How to address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., CHCl₃:MeOH) for slow evaporation.
- Temperature Control : Crystallize at 4°C to reduce thermal motion.
- Disorder Management : SHELXL’s PART instruction resolves disordered bromine atoms .
- Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| R Factor | 0.052 | |
| Bond Length (C–Br) | 1.89 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
